1-Ethynyl-2,3,5-trifluorobenzene

Description

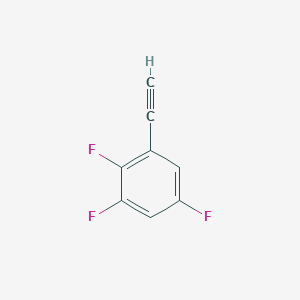

1-Ethynyl-2,3,5-trifluorobenzene is a fluorinated aromatic compound featuring an ethynyl (-C≡CH) group and three fluorine atoms substituted at the 2-, 3-, and 5-positions of the benzene ring. This structure combines the electron-withdrawing effects of fluorine substituents with the π-conjugative properties of the ethynyl group, making it a candidate for applications in organic electronics (e.g., OLEDs) and as a building block in cross-coupling reactions.

Properties

IUPAC Name |

1-ethynyl-2,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZSCSYWRXSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethynyl-2,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an alkyne. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-Ethynyl-2,3,5-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2,3,5-trifluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atoms can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The positional arrangement of fluorine and ethynyl substituents critically influences electronic properties, solubility, and reactivity. Key analogs include:

Key Findings :

Electron-Withdrawing Effects :

- Compounds with fluorine at meta/para positions (e.g., 1-Ethynyl-3,4,5-trifluorobenzene) exhibit stronger electron-withdrawing effects than ortho-substituted analogs (e.g., 1-Ethynyl-2,4,6-trifluorobenzene), enhancing stability in cross-coupling reactions .

- The ethynyl group contributes to extended π-conjugation, critical for charge transport in OLED materials .

Synthetic Reactivity :

- Palladium-catalyzed Suzuki reactions, as seen in 1-bromo-2,4,5-trifluorobenzene derivatives, suggest that 1-Ethynyl-2,3,5-trifluorobenzene could serve as a coupling partner in biaryl syntheses .

- Methoxy or hydroxy substituents (e.g., 1-Ethynyl-3-hydroxy-4-trimethoxybenzene) reduce electrophilicity compared to fluorinated analogs, limiting their utility in electron-deficient systems .

Solubility and Stability: Fluorinated ethynylbenzenes generally show improved solubility in polar aprotic solvents (e.g., THF) compared to non-fluorinated counterparts. However, steric hindrance from ortho-fluorine (e.g., 2,4,6-trisubstituted analogs) may reduce reaction yields .

Biological Activity

1-Ethynyl-2,3,5-trifluorobenzene (C8H3F3) is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the presence of an ethynyl group (-C≡CH) and three fluorine atoms attached to a benzene ring. The unique electronic properties imparted by the fluorine substituents influence the compound's reactivity and interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound can bind to specific enzymes, potentially altering their catalytic activity. This interaction may involve competitive inhibition or allosteric modulation.

- Influence on Gene Expression : It has been observed to affect transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

- Cell Signaling Modulation : The compound may influence various cell signaling pathways, impacting cellular responses and metabolic processes.

Cellular Effects

Research indicates that this compound can have diverse effects on cellular processes:

- Cell Viability and Proliferation : Studies have shown that at certain concentrations, the compound can either promote or inhibit cell growth depending on cell type and exposure duration.

- Oxidative Stress : Higher concentrations have been linked to increased oxidative stress in cells, potentially leading to apoptosis or necrosis.

- Inflammatory Response : Preliminary data suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these effects.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that low doses enhance cell proliferation in fibroblast cultures while high doses resulted in significant cytotoxicity. |

| Study B | Investigated the compound's role in modulating inflammatory cytokines in macrophages, showing a dose-dependent response. |

| Study C | Explored the interaction with DNA repair enzymes, suggesting potential implications for cancer therapy. |

Case Study: In Vivo Effects

In a recent animal model study, this compound was administered at varying doses to assess its impact on tumor growth. Results indicated that lower doses reduced tumor size significantly compared to controls, while higher doses led to adverse effects including weight loss and organ toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.